Ranatuerin-2PLe
Description
Historical Context of Ranatuerin-2PLe Discovery and Related Peptides
The journey into understanding this compound begins with the broader exploration of amphibian skin as a rich source of bioactive molecules. mpg.de The granular glands in the skin of frogs from the Ranidae family produce a diverse arsenal (B13267) of AMPs. imrpress.commdpi.com The ranatuerin peptide family was first identified in the skin secretions of the American bullfrog, Lithobates catesbeianus. mdpi.comresearchgate.net
Subsequent research identified members of the ranatuerin-2 (B1576050) family in various North American, Chinese, and Japanese frog species. mdpi.com this compound, specifically, was isolated from the skin secretions of the pickerel frog, Rana palustris (also known as Lithobates palustris). nih.govcpu-bioinfor.org
A defining structural feature of most ranatuerin-2 peptides is the presence of a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.commdpi.com This loop structure is often referred to as the "Rana box". mdpi.comnih.gov Despite this common feature, the primary amino acid sequences of ranatuerin-2 peptides are generally not well-conserved across different species, leading to variations in their biological activities. mdpi.commdpi.com
The amino acid sequence of this compound is GIMDSVKNAAKNLAGQLLDTIKCKITAC. imrpress.com
Significance of this compound in Contemporary Biochemical and Antimicrobial Peptide Research
The scientific interest in this compound and its relatives stems primarily from their potent and broad-spectrum antimicrobial properties. researchgate.net These peptides are part of a larger group of AMPs being investigated as potential alternatives to conventional antibiotics, a critical area of research given the rise of multidrug-resistant bacteria. imrpress.comcdnsciencepub.comnih.gov
Research has demonstrated that ranatuerin-family peptides exhibit activity against a range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. cdnsciencepub.com Notably, some ranatuerins have shown efficacy against antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). mdpi.comnih.govportlandpress.comnih.gov
Beyond their antimicrobial effects, certain ranatuerin peptides, like Ranatuerin-2PLx, have been found to possess anticancer properties, inhibiting the proliferation of various tumor cell lines. mdpi.comnih.govportlandpress.comnih.gov This dual functionality makes them particularly significant for therapeutic development. mdpi.comresearchgate.net
A key characteristic contributing to their significance is the relatively low hemolytic activity exhibited by many ranatuerin-2 peptides, which suggests a degree of selectivity for microbial cells over mammalian erythrocytes and indicates a potentially lower toxicity profile. mdpi.comresearchgate.netmdpi.com The cationic and amphipathic nature of these peptides is crucial for their function, facilitating interaction with and disruption of microbial cell membranes. nih.govportlandpress.com
Overview of Major Research Trajectories for this compound
Current research on this compound and related peptides is advancing along several key trajectories:
Mechanism of Action: Elucidating the precise way these peptides kill microbes is another major research avenue. The prevailing hypothesis is that they act by permeabilizing the bacterial cell membrane, leading to cell death. mdpi.commdpi.comnih.gov Time-kill assays, which measure how quickly bacteria are eliminated, support a rapid, membrane-disrupting mechanism of action. nih.gov
Therapeutic Potential and Preclinical Evaluation: Researchers are exploring the in vivo efficacy of promising ranatuerin analogues. This involves using animal models, such as the waxworm Galleria mellonella, to assess the peptide's ability to combat infections in a living organism. mdpi.comnih.govnih.gov These studies provide crucial data on the potential of these peptides as therapeutic agents.
Optimizing for Dual Bioactivity: The discovery of dual antibacterial and anticancer properties in peptides like Ranatuerin-2PLx has opened a research trajectory focused on developing single agents that can combat both infections and cancer. mdpi.comresearchgate.net Research efforts are directed at modifying the peptide structure to enhance both types of activity while maintaining low toxicity. mdpi.comnih.gov
Compound Information
Properties
bioactivity |
Gram-, |
|---|---|
sequence |
GIMDSVKNAAKNLAGQLLDTIKCKITAC |
Origin of Product |
United States |
Isolation and Characterization Methodologies for Ranatuerin 2ple
Advanced Chromatographic Techniques in Ranatuerin-2PLe Isolation and Purification
The initial purification of this compound from its natural source involves a multi-step process heavily reliant on chromatographic methods. These techniques separate molecules based on their distinct physicochemical properties, such as hydrophobicity and size.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for this compound
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purification of peptides like this compound. nih.gov This method separates molecules based on their hydrophobicity. renyi.hu The sample is introduced into a column packed with a non-polar stationary phase (e.g., silica (B1680970) modified with C18 alkyl chains), and a polar mobile phase is used for elution. renyi.hu
Peptides bind to the hydrophobic stationary phase and are then eluted in order of increasing hydrophobicity by gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase. renyi.hu This gradient elution allows for high-resolution separation of peptides with subtle structural differences. umich.edu For peptide separations, an ion-pairing agent such as trifluoroacetic acid (TFA) is commonly added to the mobile phase to improve peak shape and resolution. umich.eduphenomenex.com The purity of the collected fractions is typically assessed to be over 95% for further characterization. nih.gov RP-HPLC is not only used for purification but also for analyzing the purity of synthetic peptide replicates. mdpi.comnih.gov
Table 1: Key Parameters in RP-HPLC for Peptide Purification
| Parameter | Description | Typical Application for Peptides |
| Stationary Phase | The non-polar material inside the column that interacts with the sample. | C18 (octadecylsilyl) or C8 bonded silica is most common for peptide separation due to strong hydrophobic retention. |
| Mobile Phase A | The aqueous solvent, typically used to load the sample and begin the separation. | Water with a small percentage of an ion-pairing agent (e.g., 0.1% Trifluoroacetic Acid - TFA). |
| Mobile Phase B | The organic solvent used to elute the bound peptides from the column. | Acetonitrile (B52724) with the same concentration of the ion-pairing agent (e.g., 0.1% TFA). |
| Elution Method | The process by which peptides are washed off the column. | Gradient elution, where the concentration of Mobile Phase B is gradually increased over time. |
| Detection | The method used to monitor the peptides as they elute from the column. | UV absorbance is commonly monitored at wavelengths of 214 nm (peptide backbone) and 280 nm (aromatic residues). |
Gel Filtration Chromatography in this compound Separation
Gel Filtration Chromatography, also known as size-exclusion chromatography, is a technique that separates molecules based on their size and shape. springernature.com The stationary phase consists of porous beads with a specific pore size distribution. springernature.com When a sample passes through the column, larger molecules that cannot enter the pores travel through the column more quickly and elute first. springernature.com Smaller molecules can diffuse into the pores, which retards their movement through the column, causing them to elute later. springernature.com
This method is particularly useful for separating protein and peptide polymers from their monomers or for desalting a sample after a previous purification step that used high salt concentrations. researchgate.net While effective for separating molecules with significant size differences, its resolution for peptides of similar sizes can be limited. phenomenex.com For optimal peptide separation, mobile phases containing organic solvents and ion-pairing agents may be used to minimize secondary hydrophobic interactions with the gel media, which can otherwise lead to poor peak shape and efficiency. phenomenex.com
Table 2: Principles of Gel Filtration Chromatography for Peptides
| Principle | Description |
| Separation Basis | Separation is based on the hydrodynamic volume (size and shape) of the molecule. researchgate.net |
| Elution Order | Largest molecules elute first, followed by progressively smaller molecules. springernature.com |
| Application | Often used for buffer exchange, desalting, or removing aggregates from a purified peptide sample. nih.gov |
| Stationary Phase | Porous particles made from materials like dextran, agarose, or polyacrylamide. |
Solid-Phase Extraction Methodologies for this compound
Solid-Phase Extraction (SPE) is a sample preparation technique used for the cleanup, concentration, and fractionation of samples prior to more detailed analysis. biotage.comaurorabiomed.com It operates on the same principles as liquid chromatography but is typically performed using small, disposable cartridges or 96-well plates. biotage.comaurorabiomed.com For peptide purification, reversed-phase sorbents like C18 are commonly used. mdpi.com
The process involves conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the target peptide with a stronger solvent. aurorabiomed.com SPE is highly effective for desalting peptide solutions following synthesis or after elution from ion-exchange chromatography, ensuring the sample is compatible with subsequent analyses like mass spectrometry. mdpi.comnih.gov Automated SPE systems can improve the reproducibility and throughput of peptide library cleanup. waters.com
Table 3: Standard Solid-Phase Extraction (SPE) Workflow for Peptides
| Step | Purpose | Typical Reagents |
| Conditioning | To wet the sorbent and activate the stationary phase. | A strong organic solvent (e.g., 100% Acetonitrile or Methanol). |
| Equilibration | To prepare the sorbent with a solvent similar to the sample matrix. | An aqueous solution (e.g., 10% Acetonitrile in water). |
| Sample Loading | To apply the sample containing the peptide to the sorbent. | The peptide sample, often acidified (e.g., with formic or phosphoric acid). waters.com |
| Washing | To remove salts and other hydrophilic impurities. | A weak, aqueous wash buffer (e.g., 5% Ammonium (B1175870) hydroxide (B78521) or 20% Acetonitrile in water). waters.com |
| Elution | To recover the purified peptide from the sorbent. | A strong organic solvent (e.g., 80% Acetonitrile with 1% Formic Acid or Trifluoroacetic Acid). mdpi.comwaters.com |
Spectroscopic Approaches to this compound Elucidation
Once this compound has been purified, spectroscopic methods are employed to determine its primary structure, including its amino acid sequence and molecular mass.
Mass Spectrometry (MS) in this compound Analysis
Mass Spectrometry (MS) is an indispensable analytical technique for the characterization of peptides. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a precise determination of a peptide's molecular weight. vaia.comyale.edu When coupled with liquid chromatography (LC-MS), it can analyze complex mixtures, identifying peptides directly from partially purified fractions. nih.govfrontiersin.org For peptides like those in the ranatuerin family, MS is crucial for confirming the mass of the purified or synthesized product. nih.govmdpi.com Tandem mass spectrometry (MS/MS) is further used to fragment the peptide and determine its amino acid sequence by analyzing the resulting fragment ions. nih.govresearchgate.net
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing biomolecules like peptides and proteins. nih.gov In ESI-MS, a solution containing the peptide is sprayed through a high-voltage capillary, creating fine, charged droplets. vaia.com As the solvent evaporates, a series of gaseous, multiply charged ions of the peptide are produced. vaia.com
A key advantage of ESI is that it can generate multiple charge states for a single peptide, which allows for the analysis of molecules with masses that exceed the m/z range of the mass analyzer. yale.edu ESI is often directly coupled with HPLC (LC-ESI-MS), allowing for the continuous analysis of peptides as they elute from the chromatography column. nih.gov This combination was instrumental in identifying Ranatuerin-2PLx from frog skin secretions. nih.gov The analysis of ranatuerin peptides by MS can be complicated by the presence of a C-terminal disulfide bridge, known as the "Rana box." nih.gov Specialized MS techniques, such as electron capture dissociation (ECD) or breaking the bond through chemical reduction prior to analysis, can be used to sequence the region within this cyclic structure. nih.gov
Table 4: ESI-MS Analysis of Peptides
| Feature | Description | Relevance to this compound |
| Ionization Method | Soft ionization technique that transfers molecules from solution to the gas phase as multiply charged ions. vaia.com | Allows for the analysis of the intact peptide without significant fragmentation during the ionization process. |
| Mass Analysis | Measures the mass-to-charge (m/z) ratio of the generated ions. vaia.com | Provides a highly accurate molecular weight determination for the peptide. |
| Coupling | Commonly coupled with liquid chromatography (LC) for LC-MS analysis. nih.gov | Enables the characterization of peptides directly from the purified fractions obtained by RP-HPLC. nih.gov |
| Sequencing | Tandem MS (MS/MS) experiments are performed to fragment the peptide and deduce its amino acid sequence. nih.gov | Essential for elucidating the primary structure of this compound, including the sequence within the C-terminal "Rana box." nih.govresearchgate.net |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in this compound Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a critical tool in the characterization of peptides like this compound. nih.gov Its high sensitivity, speed, and tolerance for complex biological samples make it ideal for the rapid determination of molecular masses from purified HPLC fractions. researchgate.net
In the characterization process, a small amount of the purified peptide fraction is co-crystallized with a suitable matrix material (e.g., α-cyano-4-hydroxycinnamic acid) on a target plate. researchgate.net A pulsed laser irradiates the sample, causing the matrix to absorb the energy and desorb, carrying the intact peptide molecules into the gas phase as ions. nih.gov These ions are then accelerated into a time-of-flight analyzer. The time it takes for an ion to travel the length of the flight tube is directly proportional to its mass-to-charge ratio. shimadzu.com
This technique allows for the precise measurement of the monoisotopic molecular mass of the peptide. For this compound, with the amino acid sequence GIMDSVKNAAKNLAGQLLDTIKCKITAC, MALDI-TOF MS would be used to confirm that the mass of the purified peptide matches its theoretical calculated mass, providing strong evidence of its identity and purity. imrpress.comfrontiersin.org The method is also used to assess the diversity of peptides within a frog's skin secretion, as demonstrated in studies of the Pelophylax esculentus complex, which includes the source of this compound. nih.gov
Table 1: Key Features of MALDI-TOF MS in Peptide Analysis
| Feature | Description | Relevance to this compound |
| Principle | Soft ionization technique that measures the mass-to-charge ratio of intact molecules by analyzing their time of flight in a vacuum tube. nih.govshimadzu.com | Enables accurate molecular weight determination of the purified peptide. |
| Sample Preparation | Analyte is co-crystallized with an energy-absorbing matrix. researchgate.net | Minimal sample preparation required, suitable for small amounts of purified peptide. |
| Primary Output | A mass spectrum showing peaks corresponding to the molecular ions of the sample components. nih.gov | Provides the experimental molecular weight to be compared with the theoretical mass of this compound. |
| Application | Purity assessment, molecular weight confirmation, and profiling complex peptide mixtures. nih.govmdpi.com | Confirms the success of purification steps and identifies the correct HPLC fraction containing the peptide. |
Tandem Mass Spectrometry (LC-MS/MS) for this compound Structural Confirmation and Peptidomics
While MALDI-TOF MS provides the molecular weight, tandem mass spectrometry (MS/MS), often coupled with liquid chromatography (LC-MS/MS), is employed for the definitive determination of a peptide's primary structure (its amino acid sequence). creative-proteomics.comvirginia.edu This peptidomics approach is essential for confirming the identity of known peptides like this compound and for discovering novel ones. researchgate.net
In an LC-MS/MS experiment, the peptide mixture is first separated by LC. As peptides elute, they are ionized (commonly by electrospray ionization, ESI) and enter the mass spectrometer. In the first stage (MS1), peptide ions are selected based on their mass-to-charge ratio. These selected "parent" or "precursor" ions are then directed into a collision cell, where they are fragmented by colliding with an inert gas—a process known as collision-induced dissociation (CID). creative-proteomics.com The resulting "fragment" or "product" ions are analyzed in the second stage (MS2), generating a tandem mass spectrum. nih.gov
The fragmentation typically occurs at the peptide bonds, producing a series of ions (e.g., b- and y-ions) that differ in mass by a single amino acid residue. By analyzing the mass differences in the MS/MS spectrum, the amino acid sequence can be reconstructed de novo or by matching the fragmentation pattern against a protein sequence database. acs.org For this compound, this technique would confirm the sequence GIMDSVKNAAKNLAGQLLDTIKCKITAC and verify the presence of the disulfide bridge between the two cysteine residues, which is characteristic of the ranatuerin-2 (B1576050) family. imrpress.comnih.gov
Table 2: LC-MS/MS Parameters for Peptide Sequencing
| Parameter | Description | Relevance to this compound Structural Confirmation |
| Separation | Liquid Chromatography (LC) | Separates this compound from other peptides prior to mass analysis. acs.org |
| Ionization | Electrospray Ionization (ESI) | Gently transfers peptide ions from solution to the gas phase for MS analysis. |
| Precursor Ion Selection (MS1) | A specific m/z corresponding to the peptide of interest is isolated. | Selects the this compound ion for fragmentation. nih.gov |
| Fragmentation | Collision-Induced Dissociation (CID) | Breaks peptide bonds to generate a ladder of fragment ions. creative-proteomics.com |
| Fragment Ion Analysis (MS2) | The m/z of the fragment ions are measured. | The resulting spectrum contains the data needed to deduce the amino acid sequence. nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, mimicking a physiological environment. ias.ac.in While X-ray crystallography provides a static picture, NMR can reveal information about the dynamic nature of a peptide's conformation. nih.gov
For a peptide like this compound, multidimensional NMR experiments (e.g., COSY, TOCSY, NOESY) would be performed on an isotopically labeled (¹⁵N, ¹³C) or unlabeled sample. nih.govmdpi.com These experiments allow for the assignment of all proton, nitrogen, and carbon resonances to specific atoms in the peptide sequence. ias.ac.in The key experiment for structure determination is the Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space (< 5 Å), regardless of their position in the primary sequence. The resulting distance constraints, along with dihedral angle constraints derived from coupling constants, are used as input for computational algorithms to generate a family of 3D structures consistent with the NMR data.
Although no specific NMR studies for this compound have been published, research on related peptides, such as ranatuerin-2CSa, has utilized solid-state NMR spectroscopy to demonstrate that the conserved "Rana-box" domain possesses a helical structure. nih.gov Such studies are crucial for understanding how these peptides interact with and insert into bacterial membranes. frontiersin.org
Circular Dichroism (CD) Spectroscopy for this compound Conformation Analysis
Circular Dichroism (CD) spectroscopy is a rapid and sensitive technique used to investigate the secondary structure of peptides and proteins. creative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which for peptides is dominated by the amide bonds of the protein backbone in the far-UV region (190-260 nm). casss.org The resulting CD spectrum is characteristic of the peptide's secondary structural elements, such as α-helices, β-sheets, and random coils. researchgate.net
For peptides like ranatuerins, CD spectroscopy is particularly valuable for analyzing conformational changes upon interaction with different environments, such as aqueous buffers versus membrane-mimicking solvents (e.g., trifluoroethanol, TFE). nih.gov Studies on the highly similar peptide Ranatuerin-2PLx show that it exists as a random coil in an aqueous ammonium acetate (B1210297) buffer. However, in the presence of 50% TFE, which mimics the hydrophobic environment of a cell membrane, the peptide adopts a distinct α-helical conformation. nih.gov This induced helicity is a common feature of many antimicrobial peptides and is believed to be crucial for their membrane-disrupting activity. The α-helical content can be estimated from the CD signal intensity at 222 nm. nih.gov
Table 3: Secondary Structure Analysis of a Ranatuerin-2 Peptide (Ranatuerin-2PLx) via CD Spectroscopy
| Solvent Condition | Observed Conformation | Key Spectral Features | Estimated Helicity (%) |
| 10 mM Ammonium Acetate (Aqueous) | Random Coil | Single negative band around 200 nm. nih.gov | ~5% |
| 50% TFE (Membrane-Mimetic) | α-Helix | Two negative bands at ~208 nm and ~222 nm, and a positive band at ~195 nm. nih.gov | ~45% |
| Data based on the analysis of the homologous peptide Ranatuerin-2PLx as a proxy for this compound. nih.gov |
X-ray Crystallography for this compound Structural Research
X-ray crystallography is the gold standard for determining the high-resolution, three-dimensional atomic structure of molecules, including peptides. hilarispublisher.com The technique relies on obtaining a well-ordered crystal of the molecule of interest. This crystal is then exposed to a beam of X-rays, which are diffracted by the electrons in the atoms. The resulting diffraction pattern is recorded and analyzed to calculate an electron density map, from which a detailed atomic model of the molecule can be built and refined. pan.plnih.gov
However, obtaining high-quality crystals of peptides can be a significant challenge. Peptides are often highly flexible, which can inhibit the formation of the ordered crystal lattice required for diffraction. hilarispublisher.com To date, there are no published reports of a successful X-ray crystallography study for this compound or closely related ranatuerin-2 peptides. Therefore, its high-resolution solid-state structure remains undetermined.
Biosynthetic Pathways and Precursors of Ranatuerin 2ple
Identification of Natural Origin and Source Organisms of Ranatuerin-2PLe
This compound is a naturally occurring antimicrobial peptide isolated from the skin secretions of anuran species. imrpress.comkarishmakaushiklab.com These secretions are produced by granular glands in the frog's skin and serve as a crucial component of the innate immune system, offering protection against a wide array of pathogens. researchgate.net
The primary source organism for this compound is the Pickerel Frog, scientifically known as Lithobates palustris (formerly Rana palustris). nih.govuaem.mx This species belongs to the Ranidae family of frogs, which are known to produce a diverse arsenal (B13267) of AMPs. nih.govresearchgate.net The skin secretions of a single frog species can contain a complex mixture of numerous peptides, each with potentially different antimicrobial targets and potencies, providing a broad defense mechanism. imrpress.com
Enzymology of this compound Biosynthesis
The biosynthesis of this compound, like other amphibian skin AMPs, is a multi-step enzymatic process that begins with the ribosomal synthesis of a precursor protein. nih.gov This process is not fully elucidated specifically for this compound, but can be inferred from the well-studied pathways of other ranatuerin-2 (B1576050) peptides and amphibian AMPs. mdpi.comrsc.org
The key enzymatic stages are:
Ribosomal Synthesis : The process initiates with the translation of mRNA into a prepropeptide on the ribosome. This initial protein is inactive and larger than the final mature peptide. nih.gov
Signal Peptide Cleavage : The N-terminal signal peptide, which directs the prepropeptide into the secretory pathway, is removed by a signal peptidase. This results in a propeptide. mdpi.comnih.gov
Propeptide Processing : The propeptide is further processed by prohormone convertases, which are endoproteases that recognize and cleave specific amino acid motifs. nih.govmdpi.com In the case of ranatuerin precursors, this is typically a Lys-Arg (-KR-) site located just before the N-terminus of the mature peptide sequence. nih.govnih.gov
Disulfide Bond Formation : Ranatuerin-2 peptides are characterized by a C-terminal cyclic domain, often referred to as the 'Rana box', which is formed by a disulfide bond between two cysteine residues. nih.govnih.gov This cyclization is catalyzed by protein disulfide isomerases or other oxidoreductases within the endoplasmic reticulum, which facilitate the correct folding and formation of the disulfide bridge.
C-terminal Amidation (Potential) : While not explicitly confirmed for all ranatuerins, many amphibian peptides undergo C-terminal amidation, where the C-terminal carboxyl group is converted to an amide. imrpress.com This modification can enhance the peptide's stability and biological activity. This step would be catalyzed by a peptidylglycine alpha-amidating monooxygenase (PAM).
Genetic Determinants and Precursor Encoding cDNA Sequence of this compound
The genetic blueprint for this compound is encoded in the frog's genome and transcribed into cDNA that reveals the structure of its precursor protein. mdpi.com While the specific cDNA for this compound has not been individually published, analysis of closely related ranatuerin-2 peptides from the same species, such as Ranatuerin-2PLx, provides a clear model for its precursor structure. nih.govnih.gov
The precursor cDNA encodes a prepropeptide that typically consists of three distinct domains:
A Signal Peptide : A highly conserved N-terminal sequence of approximately 22 amino acids. This domain is crucial for guiding the nascent peptide into the secretory pathway. mdpi.comnih.gov
An Acidic Spacer Region : This intervening sequence is located between the signal peptide and the mature peptide. It is rich in acidic amino acid residues. mdpi.comresearchgate.net
The Mature Peptide Sequence : The C-terminal domain contains the amino acid sequence of the final, active this compound peptide, which is released after enzymatic cleavage at a specific processing site (typically -KR-). nih.govmdpi.com
The open-reading frame of a typical ranatuerin-2 precursor from Lithobates palustris illustrates this structure. nih.gov The mature peptide sequence for this compound is GIMDSVKNAAKNLAGQLLDTIKCKITAC. imrpress.comuaem.mx
Table 1: Structural Domains of a Representative Ranatuerin-2 Precursor
| Domain | Approximate Length (Amino Acids) | Function |
|---|---|---|
| Signal Peptide | 22 | Directs the prepropeptide to the secretory pathway. |
| Acidic Spacer Peptide | Variable | Separates the signal peptide from the mature peptide; may play a role in proper folding and processing. |
| Processing Site | 2 (e.g., -KR-) | Recognition site for prohormone convertases to release the mature peptide. |
| Mature Peptide | 28 | The final, biologically active antimicrobial peptide (this compound). |
Metabolic Engineering Strategies for Enhanced this compound Production
Currently, there is no specific published research on the metabolic engineering of this compound production. However, established strategies for the recombinant production of other peptides could be applied. researchgate.netillinois.edu The goal of these strategies is to use microbial or other expression systems to produce large quantities of the peptide for research and potential therapeutic applications.
Potential metabolic engineering strategies include:
Host System Selection : Prokaryotic systems like Escherichia coli are often used for peptide production due to their rapid growth and well-understood genetics. researchgate.net However, for peptides requiring complex post-translational modifications like disulfide bonds, eukaryotic systems such as the yeast Saccharomyces cerevisiae or mammalian cell lines might be more suitable. researchgate.net
Gene Synthesis and Codon Optimization : The gene encoding the this compound precursor would be synthesized with codons optimized for the chosen expression host to maximize translation efficiency.
Vector and Promoter Selection : The synthesized gene would be inserted into a high-copy number expression vector under the control of a strong, inducible promoter. This allows for high-level transcription of the target gene upon induction.
Fusion Protein Strategy : To prevent degradation of the relatively small this compound peptide by host proteases and to facilitate purification, it can be expressed as a fusion protein with a larger, more stable partner protein (e.g., thioredoxin, glutathione-S-transferase). A cleavage site would be engineered between the fusion partner and the peptide to allow for its release after purification.
Co-expression of Modifying Enzymes : If the host system lacks the necessary enzymes for post-translational modifications, such as disulfide bond formation, the genes for these enzymes could be co-expressed to ensure the production of a correctly folded and active peptide.
Chemical Synthesis and Derivatization of Ranatuerin 2ple
Semi-Synthetic Modifications of Ranatuerin-2PLe
While semi-synthetic modification, which involves the chemical alteration of a naturally isolated compound, is a common strategy in drug discovery, the development of this compound derivatives primarily relies on the total synthesis of designed analogues via SPPS. This approach offers greater flexibility and control, allowing for specific amino acid substitutions, truncations, and other modifications at any position in the peptide sequence, which is often difficult or impossible to achieve by modifying the natural peptide.
Development of this compound Analogues and Derivatives
The development of analogues is a critical step in optimizing the therapeutic potential of a parent peptide. For the ranatuerin family, including this compound, several strategic modifications have been explored to enhance biological activity and refine structure-activity relationships. nih.gov These modifications generally fall into categories of truncation, amino acid substitution, and C-terminal modification. nih.govmdpi.com
Key examples of analogue development within the ranatuerin-2 (B1576050) family include:
Truncated Analogues : Researchers have synthesized versions of ranatuerin peptides where the C-terminal "Rana box" cyclic domain is removed. nih.govnih.gov For instance, analogues of Ranatuerin-2Pb and Ranatuerin-2PLx were created to assess the importance of this structural motif. nih.govnih.gov
C-Terminally Amidated Analogues : The natural C-terminal carboxyl group is often replaced with an amide group (-CONH₂). This modification removes a negative charge and can enhance the peptide's interaction with bacterial membranes. mdpi.commdpi.com
The following table summarizes representative analogues developed from ranatuerin-2 peptides to study their structure-activity relationships.
| Parent Peptide | Analogue Name/Description | Modification Type | Purpose of Modification | Reference(s) |
| Ranatuerin-2Pb | RPa | Truncation (removal of two C-terminal residues) | Investigate the role of the C-terminus. | nih.gov |
| Ranatuerin-2Pb | RPb | Truncation (removal of 18 C-terminal residues) and C-terminal amidation | Determine the minimal active sequence and the effect of amidation. | nih.gov |
| Ranatuerin-2PLx | R2PLx (1-21) | Truncation (removal of the "Rana box") | Assess the functional importance of the "Rana box". | nih.gov |
| Ranatuerin-2AW | R2AW(1-22)-NH₂ | Truncation (removal of the "Rana box") and C-terminal amidation | Study the effect of Rana box removal and amidation. | mdpi.com |
| Ranatuerin-2AW | [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂ | Truncation, amidation, and amino acid substitution | Enhance cationicity and hydrophobicity to optimize activity. | mdpi.comnih.gov |
Structure-Activity Relationship (SAR) Methodologies for this compound and Analogues
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a peptide like this compound influences its biological function. nih.gov The methodology for ranatuerin peptides involves a systematic and iterative process:
Design : Based on the structure of the parent peptide, new analogues are designed with specific modifications intended to probe the function of certain residues or domains. nih.gov
Synthesis : The designed analogues are produced using chemical methods, primarily SPPS. nih.govmdpi.com
Evaluation : The synthetic peptides are tested in a panel of biological assays (e.g., antimicrobial minimum inhibitory concentration assays) to quantify their activity. nih.gov
Analysis : The activity data is correlated with the specific structural changes. By comparing the activity of the analogues to the parent peptide, researchers can infer the role of the modified features. mdpi.comnih.gov
This process allows for the identification of key structural determinants of activity, such as charge, hydrophobicity, and secondary structure. researchgate.netfrontiersin.org
The design of effective this compound analogues is guided by established principles for antimicrobial peptides, which aim to enhance their interaction with and disruption of microbial membranes. nih.gov
Enhancing Net Positive Charge (Cationicity) : Bacterial membranes are rich in negatively charged phospholipids. A primary design principle is to increase the peptide's net positive charge to strengthen electrostatic attraction to these membranes. frontiersin.org This is typically achieved by substituting neutral or acidic amino acids with basic ones, such as lysine (B10760008). mdpi.comnih.gov
Optimizing Hydrophobicity and Amphipathicity : Ranatuerin peptides form an amphipathic α-helix, a structure with distinct hydrophobic and hydrophilic faces. mdpi.com The hydrophobic face interacts with the lipid core of the membrane. Analogue design often involves fine-tuning the hydrophobicity by substituting amino acids to improve membrane penetration without significantly increasing toxicity (hemolytic activity). mdpi.comnih.gov
SAR studies on ranatuerin-2 family peptides have revealed how specific structural changes impact their biological activity.
Impact of the "Rana Box" : The removal of the C-terminal "Rana box" has variable effects. In Ranatuerin-2PLx, its removal markedly decreased antimicrobial activity, indicating its importance for this specific peptide. nih.gov However, for a Ranatuerin-2AW analogue, the removal of the Rana box did not significantly impair antibacterial function, especially when the new C-terminus was amidated. mdpi.com This suggests that for some ranatuerins, the linear α-helical domain is the primary driver of antibacterial action, and the Rana box may play a more structural or stabilizing role. mdpi.comnih.gov
Impact of Cationicity and Hydrophobicity : Enhancing both cationicity and hydrophobicity has proven to be a highly effective strategy. nih.gov In the design of a Ranatuerin-2AW analogue, substituting two acidic residues with lysine and introducing a leucine (B10760876) on the hydrophobic face resulted in a variant, [Lys⁴,¹⁹, Leu²⁰]R2AW(1-22)-NH₂, with significantly optimized antibacterial and anticancer activities. mdpi.comnih.gov This highlights the synergistic benefit of increasing both the peptide's positive charge and its hydrophobic moment.
Impact of C-terminal Amidation : C-terminal amidation can be crucial for maintaining or restoring activity, particularly in truncated peptides. mdpi.com Studies on a Ranatuerin-2AW analogue showed that amidation could compensate for the potential loss of activity caused by removing the Rana box, likely by enhancing the peptide's interaction with bacterial membranes. mdpi.com
The table below details research findings on how specific modifications affect the activity of ranatuerin-2 peptides.
| Modification | Peptide System | Finding | Implication | Reference(s) |
| Removal of "Rana Box" | Ranatuerin-2PLx | Markedly decreased antimicrobial activity. | The Rana box is important for the activity of R2PLx. | nih.gov |
| Removal of "Rana Box" with Amidation | Ranatuerin-2AW | Similar antibacterial activity to the full-length peptide. | The Rana box is dispensable for antibacterial activity if the C-terminus is amidated. | mdpi.comnih.gov |
| Substitution with Lysine (↑ Cationicity) | Ranatuerin-2AW | Significantly improved antibacterial and anticancer activity. | Increasing net positive charge enhances bioactivity. | mdpi.comnih.gov |
| Substitution with Leucine (↑ Hydrophobicity) | Ranatuerin-2AW | Contributed to significantly optimized bioactivity. | Enhancing the hydrophobic face of the helix boosts activity. | mdpi.comnih.gov |
| Truncation and Amidation | Ranatuerin-2Pb | The truncated and amidated analogue (RPb) retained broad-spectrum activity and had a higher therapeutic index. | The N-terminal α-helical region is a key active domain, and truncation can reduce toxicity. | nih.gov |
Molecular and Cellular Mechanisms of Ranatuerin 2ple Action
Receptor Binding and Ligand-Target Interactions of Ranatuerin-2PLe
The initial interaction of this compound with target cells is a critical determinant of its biological activity. As a cationic and amphipathic peptide, its primary targets are often the negatively charged components of cell membranes. nih.gov
Electrostatic Interactions : The positive charge of this compound facilitates its attraction to the anionic surfaces of microbial and cancer cell membranes. These surfaces are rich in molecules like O-glycosylated mucins, sialylated gangliosides, and heparan sulphate, which contribute to a net negative charge. nih.gov This initial electrostatic binding is a key step in its mechanism of action.
Hydrophobic Interactions : Following the initial electrostatic attraction, the hydrophobic residues of this compound interact with the lipid bilayer of the cell membrane. This interaction is crucial for its insertion into and disruption of the membrane. imrpress.com
Specific Receptor Interactions : While direct membrane disruption is a primary mechanism, there is also evidence suggesting that this compound may interact with specific cell-surface receptors. It has been proposed that it might bind to death receptors such as CD95, DR4, and DR5, acting as a pro-apoptotic ligand and initiating intracellular signaling cascades. nih.gov The binding of peptide ligands to G protein-coupled receptors (GPCRs) is a well-established mechanism for initiating cellular responses, and it is plausible that this compound could engage similar receptors. nih.govamericanpeptidesociety.org
The binding affinity and specificity of this compound are influenced by its structural features, including the conserved 'rana-box' domain, a cysteine-bridged loop at the C-terminus. nih.gov The removal or alteration of this domain significantly reduces its biological activities, highlighting its importance in ligand-target interactions. nih.gov
The table below summarizes the key molecular interactions involved in this compound's binding to target cells.
| Interaction Type | Target Molecule/Structure | Significance |
| Electrostatic | Anionic phospholipids, O-glycosylated mucins, sialylated gangliosides, heparan sulphate | Initial attraction and accumulation on the cell surface. nih.gov |
| Hydrophobic | Lipid bilayer of the cell membrane | Insertion into the membrane, leading to permeabilization. imrpress.com |
| Receptor-Ligand | Putative death receptors (e.g., CD95, DR4, DR5), G protein-coupled receptors | Initiation of specific intracellular signaling pathways. nih.govnih.gov |
Intracellular Signaling Pathways Modulated by this compound
Upon binding to the cell surface or entering the cell, this compound can modulate various intracellular signaling pathways that govern cell survival, proliferation, and death.
Toll-like Receptor (TLR) Signaling : Antimicrobial peptides can influence immune responses through pathways like the Toll-like receptor (TLR) signaling cascade. d-nb.info The interaction of this compound with microbial components or host cells could trigger TLRs, leading to the activation of downstream signaling molecules like MyD88 and the subsequent activation of NF-κB transcription factors. eje.cz This can result in the production of pro-inflammatory cytokines and other immune mediators. d-nb.info
MAPK and NF-κB Pathways : The mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways are central regulators of cellular processes. This compound's interaction with cell surface receptors or the stress induced by membrane permeabilization can lead to the activation of these pathways. d-nb.info For instance, TLR signaling can activate both MAPK and NF-κB pathways. d-nb.info
Apoptotic Signaling Cascades : As discussed further in section 5.6, this compound can trigger apoptosis. This involves the activation of intracellular signaling cascades that may be initiated by death receptor binding or mitochondrial stress. nih.gov Key signaling molecules in these pathways include caspases, which are the executioners of apoptosis. nih.gov
The following table outlines some of the key intracellular signaling pathways potentially modulated by this compound.
| Signaling Pathway | Potential Trigger | Key Downstream Effectors | Cellular Outcome |
| Toll-like Receptor (TLR) Pathway | Interaction with microbial PAMPs or host cell receptors | MyD88, NF-κB, IRFs | Immune response activation, cytokine production. d-nb.infoeje.cz |
| MAPK Pathway | Receptor binding, cellular stress | JNK, p38, ERK | Regulation of inflammation, proliferation, apoptosis. d-nb.info |
| NF-κB Pathway | TLR activation, cytokine signaling | IKK, IκBα, NF-κB transcription factors | Pro-inflammatory gene expression, cell survival/apoptosis. d-nb.infoeje.cz |
| Apoptotic Pathways | Death receptor ligation, mitochondrial damage | Caspases, Bcl-2 family proteins | Programmed cell death. nih.gov |
Enzymatic Inhibition or Activation by this compound
The ability of peptides to act as modulators of enzyme activity is a recognized phenomenon in biochemistry. researchgate.netnih.gov While specific studies on this compound's direct enzymatic inhibition or activation are limited, its interactions with cellular systems suggest potential indirect effects on various enzymes.
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. wikipedia.org This inhibition can be reversible or irreversible. nih.govwikipedia.org Conversely, enzyme activators increase the rate of an enzymatic reaction. researchgate.net
Given this compound's proposed mechanisms, it could influence enzymatic activities through several means:
Disruption of Enzyme Localization : By permeabilizing membranes, this compound could disrupt the subcellular localization of enzymes that are membrane-bound or reside within organelles, thereby altering their function.
Altering Substrate Availability : The disruption of cellular homeostasis and membrane integrity could affect the concentration and availability of substrates for various enzymatic reactions.
Indirect Modulation via Signaling Pathways : As this compound modulates signaling pathways like MAPK and NF-κB, it can indirectly affect the activity of downstream kinases and other enzymes that are regulated by these pathways. d-nb.info
Further research is required to identify specific enzymes that are directly inhibited or activated by this compound and to elucidate the kinetics and mechanisms of these interactions.
Membrane Permeabilization and Disruption Mechanisms of this compound
A hallmark of many antimicrobial peptides, including those in the ranatuerin family, is their ability to permeabilize and disrupt cell membranes. nih.govimrpress.com This lytic activity is a primary mechanism for their antimicrobial and anticancer effects. The process is driven by the peptide's amphipathic and cationic nature. imrpress.com
Several models have been proposed to explain how AMPs disrupt membranes:
Barrel-Stave Model : In this model, the peptides insert into the membrane perpendicular to the surface, forming a pore-like structure reminiscent of the staves of a barrel. The hydrophilic regions of the peptides line the interior of the pore, allowing the passage of water and ions, which disrupts the electrochemical gradient across the membrane. researchgate.net
Toroidal Pore Model : Similar to the barrel-stave model, peptides insert into the membrane. However, in the toroidal pore model, the lipid monolayers bend inward to line the pore along with the peptides. This creates a continuous channel where both the peptides and the lipid head groups are part of the pore lining. researchgate.netnih.gov
Carpet Model : In this model, the peptides accumulate on the surface of the membrane, forming a "carpet-like" layer. Once a critical concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the eventual disintegration of the membrane. researchgate.net
The specific mechanism employed by this compound may depend on factors such as its concentration, the lipid composition of the target membrane, and the presence of the 'rana-box' domain, which has been shown to be crucial for its biological activity. nih.gov The loss of membrane integrity leads to the leakage of intracellular contents and ultimately cell death. nih.gov
Modulation of Apoptotic and Autophagic Processes by this compound in Cellular Systems
Beyond direct membrane lysis, this compound can induce programmed cell death, or apoptosis, in target cells, particularly cancer cells. nih.gov This suggests a more complex interaction with cellular machinery than simple membrane disruption.
Induction of Apoptosis : Studies on a closely related peptide, Ranatuerin-2PLx, have shown that it can induce early apoptosis in cancer cells. nih.gov This is characterized by the activation of key apoptotic enzymes like Caspase-3. nih.gov The peptide may trigger apoptosis through several mechanisms:
Extrinsic Pathway : By binding to death receptors on the cell surface, as mentioned in section 5.1. nih.gov
Intrinsic Pathway : By translocating across the cell membrane and interacting with intracellular organelles, such as the mitochondria. This can lead to the release of cytochrome c, which is a key event in the intrinsic apoptotic pathway. nih.gov
Modulation of Autophagy : Autophagy is a cellular process of self-digestion that can either promote cell survival under stress or lead to cell death. The interplay between apoptosis and autophagy is complex and can be influenced by various stimuli. rsc.orgub.edunih.gov While direct evidence for this compound's effect on autophagy is not yet available, other peptides have been shown to modulate this process. rsc.orgbiorxiv.org It is plausible that the cellular stress induced by this compound could trigger autophagic pathways. The ultimate fate of the cell—survival or death—would depend on the balance between the pro-apoptotic and autophagic signals initiated by the peptide. nih.gov
The table below summarizes the potential effects of this compound on these cellular processes.
| Cellular Process | Key Molecular Events | Potential Outcome |
| Apoptosis | Activation of Caspase-3, potential release of cytochrome c. nih.gov | Programmed cell death of target cells. nih.gov |
| Autophagy | Potential modulation of autophagic flux (speculative). rsc.orgbiorxiv.org | Cell survival or autophagic cell death, depending on the context. |
Immunomodulatory Effects of this compound in Preclinical Models
In addition to their direct antimicrobial and cytotoxic activities, many host defense peptides possess immunomodulatory functions. frontiersin.org These peptides can influence the host's innate and adaptive immune responses.
Pro-inflammatory and Anti-inflammatory Activities : Antimicrobial peptides can have dual roles in inflammation. They can promote inflammation by recruiting immune cells and inducing the production of pro-inflammatory cytokines, which can be beneficial for clearing infections. d-nb.info Conversely, they can also exhibit anti-inflammatory properties, for example, by neutralizing lipopolysaccharide (LPS) from Gram-negative bacteria, thereby dampening the inflammatory response. d-nb.info
Chemokine and Cytokine Induction : this compound may stimulate various immune cells to produce chemokines and cytokines. These signaling molecules play a crucial role in orchestrating the immune response by attracting other immune cells to the site of infection or injury and modulating their activities. d-nb.info
The immunomodulatory properties of this compound suggest that its therapeutic potential may extend beyond simply killing pathogens or cancer cells. By modulating the host's immune system, it could contribute to a more effective and controlled resolution of infections and other pathological conditions. Further preclinical studies are needed to fully characterize the immunomodulatory profile of this compound.
Pharmacological Research on Ranatuerin 2ple in Preclinical Models Mechanism Focused
In Vitro Assays for Ranatuerin-2PLe Biological Activity
In vitro studies have been fundamental in characterizing the direct antimicrobial properties of ranatuerin peptides and in dissecting the cellular mechanisms that underpin their activity. These assays provide a controlled environment to study the peptide's interaction with microbial and other cell types.
The antimicrobial spectrum of ranatuerin peptides, including those closely related to this compound, has been determined using standard broth microdilution assays to establish the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of the peptide that prevents visible growth of a microorganism.
Research on Ranatuerin-2PLx, a close analog of this compound, has demonstrated its activity against a variety of microorganisms. For instance, it has shown moderate, broad-spectrum antimicrobial effects. nih.govnih.gov Another related peptide, Ranatuerin-2Pb, has also been shown to possess broad-spectrum antimicrobial activity. nih.gov It has demonstrated potent activity against Staphylococcus aureus, Escherichia coli, Candida albicans, and the methicillin-resistant strain of S. aureus (MRSA). nih.gov However, its activity was found to be limited against Enterococcus faecalis and Pseudomonas aeruginosa. nih.gov The antimicrobial activity of these ranatuerin-2 (B1576050) peptides is detailed in the table below.
| Microorganism | Ranatuerin-2PLx MIC (µM) | Ranatuerin-2Pb MIC (µM) |
|---|---|---|
| Staphylococcus aureus | Data not available | 4 |
| Escherichia coli | Data not available | 8 |
| Candida albicans | Data not available | 8 |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 256 | 8 |
| Enterococcus faecalis | Data not available | >64 |
| Pseudomonas aeruginosa | Data not available | >64 |
The mechanism by which this compound and its analogs exert their antimicrobial and cytotoxic effects has been investigated through various cell-based assays. A primary mechanism identified for many antimicrobial peptides, including ranatuerins, is the disruption of the cell membrane. nih.gov
A study on Ranatuerin-2PLx indicated that its antiproliferative effects on cancer cells occur through a mechanism involving apoptotic processes. nih.gov The induction of early apoptosis was observed within 6 hours of treatment using Annexin V-FITC/propidium iodide staining. nih.gov This assay uses Annexin V to detect the externalization of phosphatidylserine, an early marker of apoptosis, and propidium iodide to identify cells that have lost membrane integrity, a hallmark of late apoptosis or necrosis.
Furthermore, the involvement of the intrinsic apoptotic pathway was suggested by the activation of Caspase-3, a key executioner caspase in apoptosis. nih.gov The low leakage of lactate dehydrogenase (LDH) at early time points suggests that the initial cytotoxic effect is not primarily due to necrotic membrane disruption but rather a programmed cell death pathway. nih.gov The kinetics of cytoplasmic LDH release can be monitored over time to assess membrane integrity, with a significant increase indicating necrotic cell death. nih.gov
In Vivo Models for Investigating this compound Mechanisms
To bridge the gap between in vitro activity and the complex biological environment of a living organism, invertebrate models are often employed in the early stages of preclinical research. These models allow for the investigation of biological mechanisms in a whole-organism context.
The larvae of the greater wax moth, Galleria mellonella, have emerged as a valuable in vivo model for studying host-pathogen interactions and the action of antimicrobial agents. mdpi.comnbinno.com This model is advantageous due to its innate immune system, which shares similarities with that of mammals, and its ability to be incubated at human physiological temperatures. nih.govmdpi.com
While studies on ranatuerin peptides in the G. mellonella model have often focused on therapeutic outcomes like improved survival rates of infected larvae, the model itself is well-suited for mechanistic investigations. nih.gov For instance, the administration of an antimicrobial peptide can be followed by the analysis of the host's immune response, including the activity of hemocytes (insect blood cells) and the expression of endogenous antimicrobial peptides. nih.gov
Mechanistic insights can also be gained by quantifying the reduction in the bacterial load within the larvae post-treatment, which provides a measure of the peptide's bioactivity in a living system. nbinno.com Furthermore, histological analysis of the larvae can reveal details about the host-pathogen interaction and the effects of the peptide on both the invading microbe and the host tissues. The observation of processes such as melanization, a key immune response in insects, can also provide clues about the in vivo mechanism of action. nih.gov
Pharmacodynamic Studies of this compound in Research Systems
Pharmacodynamics (PD) is the study of the biochemical and physiological effects of drugs on the body, or on microorganisms or parasites within or on the body, and the mechanisms of drug action and the relationship between drug concentration and effect. For antimicrobial agents, a key aspect of pharmacodynamics is understanding the time course of their antimicrobial activity.
Time-kill kinetic assays are a fundamental pharmacodynamic study that provides insight into the rate at which an antimicrobial agent kills a specific pathogen. A study on the closely related peptide, Ranatuerin-2Pb, demonstrated its rapid bactericidal activity against S. aureus. At a concentration four times its MIC (4 x MIC), the peptide was able to kill all bacteria within 10 minutes. nih.gov At its MIC (1 x MIC), it exerted its killing activity within 30 to 60 minutes. nih.govresearchgate.net This rapid, concentration-dependent killing is a characteristic feature of many membrane-disrupting antimicrobial peptides.
Advanced Analytical and Bioanalytical Methodologies for Ranatuerin 2ple Research
Quantitative Analysis of Ranatuerin-2PLe in Biological Matrices (Research Samples)
The accurate quantification of this compound in biological matrices such as plasma, serum, or tissue homogenates is fundamental for pharmacokinetic and pharmacodynamic studies. creative-proteomics.com The inherent challenges of analyzing peptides, including their amphipathic nature, potential for degradation by proteases, and low concentrations, require robust and sensitive analytical methods. nih.govsemanticscholar.org
Developing a reliable protocol for quantifying AMPs in biological samples is a critical need. semanticscholar.org A significant hurdle is the efficient extraction of these peptides from complex samples. nih.gov Studies have shown that the choice of extraction solvent is crucial; for instance, 66.7% ethanol (B145695) has been demonstrated to yield significantly better extraction of amphipathic AMPs compared to other solvents like methanol (B129727) or acetonitrile (B52724). nih.govsemanticscholar.org Furthermore, to prevent degradation during sample processing, the addition of protease inhibitors to biological samples before extraction is a recommended practice. nih.gov
Liquid chromatography coupled with mass spectrometry (LC-MS), particularly LC-MS/MS, has become the gold standard for the quantitative analysis of therapeutic peptides like this compound in biological fluids. creative-proteomics.commdpi.comwaters.com This technique offers high sensitivity, specificity, and the ability to distinguish the target peptide from endogenous components. semanticscholar.orgwaters.com
The development of a quantitative LC-MS/MS assay involves several key steps:
Sample Preparation: This begins with the effective extraction of the peptide from the biological matrix, often using techniques like solid-phase extraction (SPE). waters.com For instance, mixed-mode SPE plates can provide high selectivity for isolating peptides from plasma. waters.com
Chromatographic Separation: Ultra-high-performance liquid chromatography (UPLC) is commonly employed to separate the peptide of interest from other components before it enters the mass spectrometer. waters.com C18 columns are frequently used with a linear gradient of an organic solvent like acetonitrile in water, often with an acid modifier like formic acid (FA) to improve peak shape. nih.govsemanticscholar.org
Mass Spectrometric Detection: Detection is typically performed using positive electrospray ionization (ESI) in multiple reaction monitoring (MRM) mode. semanticscholar.org MRM provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions unique to the target peptide. nih.gov The process involves selecting a precursor ion (the protonated molecule of the peptide, which can exist in multiple charge states) and specific fragment ions (product ions) generated through collision-induced dissociation (CID). waters.comsciex.com
For accurate quantification, especially in complex matrices where the peptide may be difficult to extract, stable isotope dilution (SID) is a powerful technique. nih.gov This involves synthesizing an isotopic version of the peptide (e.g., labeled with 13C or 15N) to be used as an internal standard. mdpi.comnih.gov This standard is added to the sample and co-processed with the analyte, correcting for any variability in extraction or ionization. nih.gov
| Parameter | Typical Condition/Value | Purpose | Reference |
|---|---|---|---|
| Chromatography | Reverse Phase (e.g., C18 column) | Separates the peptide from matrix components based on hydrophobicity. | semanticscholar.org |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the solvent gradient. Formic acid aids in protonation for ESI. | nih.gov |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the solvent gradient used to elute the peptide. | nih.gov |
| Flow Rate | 0.4 ml/min | Determines the speed of the separation. | nih.gov |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates positively charged ions (protonated molecules) of the peptide for MS analysis. | semanticscholar.org |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. | semanticscholar.org |
| Internal Standard | Stable Isotope-Labeled Peptide | Corrects for matrix effects and procedural losses, ensuring accurate quantification. | nih.gov |
Metabolite Profiling of this compound in Preclinical Systems
Understanding the metabolic fate of this compound is crucial for its development as a therapeutic agent. Metabolite identification (MetID) studies help to elucidate clearance pathways and assess the potential for formation of active or inactive byproducts. wuxiapptec.com Peptide drugs like this compound are primarily metabolized through hydrolysis by peptidases, which are enzymes widely distributed throughout the body in tissues like the liver, kidneys, and gastrointestinal tract. wuxiapptec.com
The analytical workflow for peptide metabolite profiling heavily relies on liquid chromatography-high-resolution mass spectrometry (LC-HRMS). wuxiapptec.com This technology is essential because peptide metabolites are often present at low concentrations and may have structures that are very similar to the parent drug. wuxiapptec.com
Key steps and considerations in the metabolite profiling of this compound include:
In Vitro and In Vivo Models: Preclinical systems for studying metabolism include incubations with liver microsomes, hepatocytes, plasma, or simulated intestinal fluids. wuxiapptec.com In vivo studies in animal models provide a more complete picture of the peptide's metabolic fate.
LC-HRMS Analysis: Samples from these systems are analyzed using LC-HRMS. The high-resolution capability allows for the accurate mass measurement of potential metabolites, facilitating their identification. lcms.cz Data-independent acquisition (DIA) combined with ion mobility spectrometry (IMS) can further enhance selectivity, helping to separate metabolite ions from interfering matrix ions that have similar mass-to-charge ratios. lcms.cz
Data Processing: Specialized software is used to process the complex data generated by LC-HRMS. wuxiapptec.com These programs can predict potential metabolites based on the peptide's sequence (e.g., products of hydrolysis, oxidation, or deamidation) and automatically match them against the experimental data. wuxiapptec.com
Challenges in peptide MetID include the potential for numerous metabolites due to multiple cleavage sites, the formation of multiply charged ions, and the introduction of non-natural amino acids in synthetic analogues which can create novel metabolic sites. wuxiapptec.comlcms.cz
High-Throughput Screening (HTS) Methodologies for this compound and its Libraries
High-throughput screening (HTS) is an essential tool in the discovery and optimization of antimicrobial peptides. creative-biolabs.com It allows for the rapid testing of large libraries of peptides, such as analogues of this compound, to identify candidates with improved activity or other desirable properties. researchgate.net The generation of peptide libraries, either through recombinant methods or chemical synthesis, provides the chemical diversity needed for successful screening campaigns. researchgate.net
Several HTS assay formats are applicable to AMPs:
Cell-Based Assays: These are the most common and involve exposing target microorganisms to the peptides and measuring cell viability. creative-biolabs.com Luminescence-based assays are particularly effective for HTS. researchgate.netspringernature.com In this format, a bacterial strain engineered to produce light (e.g., expressing luciferase) is used. The intensity of the light produced is directly proportional to the metabolic health of the bacteria; a decrease in luminescence indicates antimicrobial activity. researchgate.netspringernature.com
Fluorescence-Based Assays: These methods can also be adapted for high-throughput formats. One novel approach uses fluorescence resonance energy transfer (FRET) to detect bacterial membrane disruption. nih.gov For example, E. coli can be engineered to express a FRET pair (e.g., ECFP-EYFP). When the bacterial membrane is compromised by a peptide, the fusion protein is released into the lower pH extracellular environment, causing a change in FRET efficiency that can be quantified. nih.gov
SPOT Synthesis and Screening: The SPOT technique allows for the parallel synthesis of large peptide arrays on a cellulose (B213188) membrane. researchgate.netspringernature.com The peptides can then be cleaved and directly tested for antimicrobial activity in a high-throughput manner, making it a cost-effective method for screening large libraries. researchgate.netspringernature.com
| Methodology | Principle | Advantages | Reference |
|---|---|---|---|
| Luminescence-Based Assay | Measures light output from genetically modified luminescent bacteria. Reduced light indicates cell death. | High sensitivity, rapid, suitable for large-scale screening. | researchgate.netspringernature.com |
| FRET-Based Assay | Detects changes in fluorescence resonance energy transfer upon bacterial membrane disruption. | Simple, effective, and efficient for screening peptide libraries. | nih.gov |
| SPOT Technique | Parallel synthesis of peptide arrays on cellulose, followed by cleavage and activity screening. | Fast, cost-efficient, highly parallel synthesis and screening. | researchgate.netspringernature.com |
Microfluidics, also known as lab-on-a-chip technology, offers a powerful platform for HTS and peptide analysis by miniaturizing and automating complex biological and chemical processes. nih.govnih.gov These systems manipulate small fluid volumes in micro-scale channels, providing numerous advantages for screening peptides like this compound, including significantly reduced consumption of samples and reagents, shorter analysis times, and higher throughput. nih.govcreative-biolabs.com
Microfluidic devices can integrate various functions onto a single chip, such as sample preparation, mixing, and detection. nih.govnih.gov For peptide screening, droplet-based microfluidics is a particularly powerful technique. creative-biolabs.com In this approach, individual cells and peptide candidates are encapsulated in tiny aqueous droplets suspended in an immiscible oil phase. Each droplet acts as an independent micro-reactor, allowing for millions of individual experiments to be run in parallel. creative-biolabs.com
These lab-on-a-chip platforms are highly versatile and can be used for various applications in peptide research, from screening for antimicrobial or anticancer activity to studying enzyme kinetics and protein crystallization. nih.govcreative-biolabs.commdpi.com The ability to precisely control the cellular microenvironment in these systems also allows for more accurate modeling of physiological conditions. nih.gov Furthermore, microfluidic systems can be directly coupled to mass spectrometry, enabling on-chip sample processing and analysis for proteomics and peptidomics applications. creative-biolabs.com
Theoretical and Computational Studies of Ranatuerin 2ple
Molecular Docking and Dynamics Simulations of Ranatuerin-2PLe-Target Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and a biological receptor at an atomic level. frontiersin.orgnih.gov These methods provide insights into the binding modes, conformational changes, and energetic landscapes that govern peptide-target recognition and function. nih.gov
Molecular docking can predict the preferred orientation of this compound when it binds to a target, such as a bacterial cell membrane or an intracellular protein. mdpi.com Following docking, MD simulations are employed to study the dynamic behavior of the peptide-target complex over time. lsu.edubiorxiv.org These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the peptide and its target adapt to each other. nih.gov
For an antimicrobial peptide like this compound, MD simulations are particularly valuable for understanding its mechanism of membrane disruption. mdpi.comnih.gov Studies on other AMPs have used simulations to model their insertion into and translocation across bacterial membranes. biorxiv.orgnih.gov Such simulations can reveal:
Conformational Stability: The secondary structure of the peptide, such as its propensity to form an α-helix, can be monitored in different environments (e.g., in water versus within a lipid bilayer). nih.gov
Binding Free Energy: Techniques like umbrella sampling can be combined with MD to calculate the free energy profile of the peptide as it moves across the membrane, identifying energy barriers to translocation. biorxiv.orgnih.gov
Mechanism of Action: Simulations can visualize how peptides aggregate, create pores, or otherwise disrupt membrane integrity, leading to cell death. mdpi.com
While specific simulation studies on this compound are not yet available, research on other intracellular-targeting AMPs has used proteome microarrays to identify potential protein targets within bacteria. nih.gov This approach could be applied to this compound, with subsequent docking and MD simulations used to validate and characterize the interactions with identified protein candidates. nih.gov
Quantum Chemical Calculations for this compound
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, offer a highly accurate method for studying the electronic structure and energetic properties of molecules. acs.orgphysics.gov.az Unlike the classical mechanics used in MD simulations, QC methods can describe bond formation/breaking and provide detailed information about electron distribution. physics.gov.az For a peptide like this compound, QC calculations can be applied to:
Determine Conformational Energies: QC can accurately calculate the relative energies of different peptide conformations, such as various turns or helical structures. acs.orgrsc.org This is critical for understanding the peptide's structural preferences.
Analyze Non-covalent Interactions: These calculations can precisely model the hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the peptide's structure and its complexes with targets. nih.gov
Refine Force Fields: Data from high-level QC calculations can be used to calibrate the parameters in classical force fields (like AMBER or CHARMM), which are used for large-scale MD simulations. nih.gov This ensures that the MD simulations are more accurate and reliable. nih.gov
Studies combining MD with QC calculations have been shown to successfully determine the solution structures of cyclic peptides by matching computationally predicted NMR chemical shifts with experimental data. rsc.org This integrated approach could be used to define the three-dimensional structure of this compound in solution with high confidence.
Structure-Based Design Principles Applied to this compound Analogues
A primary goal of peptide research is to design analogues with improved therapeutic properties, such as enhanced antimicrobial potency and reduced toxicity. nih.gov Studies on closely related ranatuerin-2 (B1576050) peptides provide a clear blueprint for the structure-based design principles applicable to this compound. nih.govvulcanchem.commdpi.com
Key design strategies include:
Truncation and Amidation: Research on Ranatuerin-2Pb demonstrated that a truncated analogue, containing only the C-terminal 18 amino acids with an amidated end (a modification that neutralizes the negative charge of the C-terminal carboxyl group), retained broad-spectrum antimicrobial activity while showing decreased hemolytic effects. mdpi.com This suggests that the N-terminal portion of some ranatuerins may not be essential for activity and that shorter, modified peptides can be more selective. mdpi.com
Modulation of Cationicity and Hydrophobicity: The balance between positive charge (cationicity) and hydrophobicity is crucial for AMP function. nih.gov In a study on Ranatuerin-2-AW, researchers designed an analogue, [Lys4,19, Leu20]R2AW(1-22)-NH2, by substituting specific residues to increase its net positive charge and hydrophobicity. nih.gov This modification resulted in a significant optimization of both antibacterial and anticancer activities. nih.gov
Investigating the "Rana Box": The C-terminal cyclic domain formed by a disulfide bridge is a hallmark of the ranatuerin-2 family. researchgate.net However, studies on Ranatuerin-2-AW found that analogues where the cyclic domain was deleted or the cysteine residues were replaced with serine still showed antibacterial activity similar to the parent peptide. nih.govvulcanchem.com This implies that for some ranatuerin-2 peptides, the "Rana box" may be dispensable for antibacterial function, offering a path to designing simpler, linear analogues. nih.gov
| Peptide Name | Modifications from Parent Peptide (R2AW) | Net Charge | Hydrophobicity (H) | Hydrophobic Moment (µH) |
|---|---|---|---|---|
| R2AW | Parent Peptide | +2 | 0.316 | 0.395 |
| R2AW-S | Cys22,27 -> Ser | +2 | 0.321 | 0.395 |
| R2AW(1-22)-NH2 | Truncated, C-terminal amidation | +2 | 0.364 | 0.499 |
| [K4]R2AW(1-22)-NH2 | Truncated, amidation, Asp4 -> Lys | +4 | 0.300 | 0.540 |
| [K4,19,L20]R2AW(1-22)-NH2 | Truncated, amidation, Asp4,19 -> Lys, Lys20 -> Leu | +5 | 0.355 | 0.598 |
Bioinformatics Approaches to this compound Target Identification and Pathway Analysis
Bioinformatics provides an essential toolkit for the discovery and functional annotation of AMPs like this compound. mdpi.commdpi.com Genome mining, for instance, leverages computational tools to scan vast genomic and metagenomic datasets for sequences that share characteristics with known AMPs. mdpi.com This approach has led to the discovery of many novel peptides. mdpi.comoup.com
Once an AMP is identified, a critical step is to determine its biological targets. biorxiv.org While membrane disruption is a common mechanism, many AMPs also have specific intracellular targets. nih.gov A systematic, high-throughput approach to identify these targets involves using proteome microarrays. For example, a study on several intracellular-targeting AMPs used an E. coli proteome microarray to screen for binding interactions against the entire proteome of the bacterium. nih.gov This method successfully identified dozens of specific protein targets for each peptide, which were then analyzed to understand their roles in cellular pathways. nih.gov Such an approach could be directly applied to this compound to uncover its potential intracellular mechanisms of action.
A single "omics" technology, such as genomics or proteomics, provides only a partial snapshot of a biological system. researchgate.net A more comprehensive understanding of the effects of this compound can be achieved by integrating multiple omics datasets. oup.com This multi-omics approach combines data from different molecular levels to reconstruct the flow of information and reveal complex regulatory networks. frontiersin.orgresearchgate.net
For this compound, an integrative analysis might involve:
Peptidomics: To confirm the presence and quantify the amount of the peptide in a given system.
Transcriptomics (RNA-Seq): To measure how the expression of all genes in a target organism (e.g., S. aureus) changes in response to the peptide.
Proteomics: To quantify changes in protein levels, revealing the downstream effects of transcriptional regulation.
Metabolomics: To measure changes in small molecule metabolites, providing a functional readout of the cell's metabolic state.
Future Directions and Emerging Research Avenues for Ranatuerin 2ple
Exploration of Novel Biological Targets for Ranatuerin-2PLe
While the primary activity of ranatuerin peptides is understood to be the disruption of microbial cell membranes, ongoing research is broadening the scope of their potential biological targets. researchgate.netimrpress.com Future exploration is focused on moving beyond broad membrane permeabilization to identify more specific molecular interactions and novel cellular pathways affected by this compound.
Detailed Research Findings: The ranatuerin family demonstrates broad-spectrum activity against various pathogens, and emerging evidence points toward specific, therapeutically relevant targets beyond general microbial membranes. researchgate.net A related peptide, Ranatuerin-2PLx, has been found to inhibit the proliferation of several human tumor cell lines, with a particularly potent effect observed against the prostate cancer cell line, PC-3. nih.govnih.gov The mechanism for this anti-cancer activity appears to involve the induction of apoptosis. nih.gov This suggests that this compound may have specific targets on cancer cell surfaces or within intracellular apoptotic pathways that can be exploited.
Furthermore, some peptides in the ranatuerin-2 (B1576050) family, such as Rana-2PN, have demonstrated immunomodulatory capabilities, including the ability to neutralize lipopolysaccharide (LPS) and inhibit inflammatory responses. nih.gov This opens a significant new research avenue to investigate whether this compound can target and modulate immune cells like macrophages or specific components of the inflammatory cascade, such as cytokine receptors. researchgate.net The positive charge of these peptides is crucial, facilitating interaction with the negatively charged membranes of both cancer cells and bacteria. frontiersin.org
Table 1: Potential Biological Targets for the Ranatuerin-2 Peptide Family
| Target Category | Specific Example | Potential Effect of Peptide Interaction | Relevant Peptide Family Member |
|---|---|---|---|
| Microbial Membranes | Gram-positive & Gram-negative bacteria | Membrane permeabilization, cell lysis researchgate.netmdpi.com | Ranatuerin-2Pb, Ranatuerin-2PLx nih.govmdpi.com |
| Fungal Membranes | Candida albicans | Growth inhibition, membrane disruption researchgate.netmdpi.com | Ranatuerin-2Pb mdpi.com |
| Cancer Cell Membranes | Prostate (PC-3), Lung (A549), Breast (MCF-7) | Selective membrane disruption, induction of apoptosis nih.govfrontiersin.org | Ranatuerin-2PLx nih.gov |
| Immune System Components | Lipopolysaccharide (LPS) | Neutralization, reduction of inflammatory response nih.gov | Rana-2PN nih.gov |
| Intracellular Pathways | Apoptotic machinery (e.g., Caspases) | Activation of programmed cell death nih.gov | Ranatuerin-2PLx nih.gov |
Development of Advanced Research Tools and Chemical Probes Based on this compound
This compound and its structural motifs serve as an excellent foundation for the design of advanced chemical probes to investigate complex biological processes. nih.govnih.gov By systematically modifying the structure of the parent peptide, researchers can create analogues that act as tools to dissect structure-activity relationships and elucidate the specific molecular requirements for its antimicrobial, anti-cancer, and immunomodulatory functions.
Detailed Research Findings: Studies on analogues of related ranatuerin peptides have already demonstrated the power of this approach. For instance, research on Ranatuerin-2PLx involved creating a truncated analogue that lacked the C-terminal "Rana box". nih.gov Biological evaluation of this analogue revealed that the removal of this cyclic domain markedly decreased both its antimicrobial and antiproliferative activities, confirming the structural importance of the Rana box for its biological function. nih.gov Similarly, studies on Ranatuerin-2Pb used truncated analogues to show that a coherent helix-kink-helix structure may not be optimal for selectivity between bacterial and mammalian cells, and that a shorter, modified peptide could possess a broader antimicrobial spectrum with reduced hemolytic effects. mdpi.com These peptide analogues effectively function as chemical probes, allowing researchers to correlate specific structural features (like charge, helicity, and cyclic domains) with biological outcomes.
Table 2: Ranatuerin Analogues as Research Tools to Probe Biological Function
| Parent Peptide | Modification | Key Finding | Insight Gained |
|---|---|---|---|
| Ranatuerin-2PLx | Deletion of the C-terminal 'Rana box' | Markedly reduced antimicrobial and antiproliferative potency. nih.gov | The cyclic 'Rana box' is critical for maintaining the peptide's biological activity. nih.gov |
| Ranatuerin-2PLx | Substitution of a cationic amino acid within the 'Rana box' | Greatly impaired antibacterial activity. nih.gov | Cationicity within the cyclic loop is essential for the peptide's function. nih.govnih.gov |
| Ranatuerin-2Pb | Truncation of N-terminal residues | Altered antimicrobial spectrum and reduced hemolytic activity. mdpi.com | The full-length structure is not required for broad-spectrum activity and contributes to cytotoxicity. mdpi.com |
| Ranatuerin-2AW | Substitution of cysteine residues with serine (to remove disulfide bond) | Loss of the 'Rana box' structure resulted in decreased antimicrobial and anticancer activity. mdpi.com | The integrity of the disulfide-bridged cyclic domain is a key functional feature. mdpi.com |
Integration of Multi-Omics Technologies in this compound Mechanistic Research
To achieve a comprehensive, systems-level understanding of this compound's mechanism of action, future research must integrate multi-omics technologies. nih.gov This approach, which combines genomics, transcriptomics, proteomics, and metabolomics, can move beyond studying a single target and reveal the entire network of cellular processes perturbed by the peptide. frontiersin.orgbiorxiv.org
Detailed Research Findings: Currently, there are no published multi-omics studies focused specifically on this compound. However, the application of these technologies is well-established in related fields and provides a clear roadmap for future investigations. nih.govkoreascience.kr
Transcriptomics (RNA-seq) can be used to profile all gene expression changes in bacterial or cancer cells upon exposure to this compound. This would identify the specific stress response, metabolic, and signaling pathways that are activated or repressed.
Proteomics can identify changes in the abundance and post-translational modifications of all cellular proteins, providing a direct view of the functional cellular response, such as the upregulation of stress proteins or the cleavage of proteins involved in apoptosis.
Metabolomics studies the complete set of metabolites in a cell. nih.gov Analyzing the metabolome after peptide treatment can reveal which metabolic pathways are most acutely disrupted, offering novel insights into the peptide's killing mechanism beyond simple membrane lysis.
Genomics can be used to screen the genomes of diverse amphibian species for novel ranatuerin-like gene sequences, expanding the library of natural templates for drug design.
Integrating these datasets would allow researchers to build a comprehensive model of how this compound interacts with a target cell, from initial membrane binding to the downstream cascade of genetic, protein, and metabolic changes that ultimately lead to cell death. biorxiv.org
Table 3: Conceptual Application of Multi-Omics in this compound Research
| Omics Technology | Type of Data Generated | Potential Research Question Addressed |
|---|---|---|
| Transcriptomics | mRNA expression levels of thousands of genes | Which cellular pathways (e.g., stress response, DNA repair) are transcriptionally altered in bacteria or cancer cells after peptide exposure? |
| Proteomics | Abundance and modification status of cellular proteins | Which proteins are directly or indirectly affected by the peptide? Does the peptide induce specific apoptotic protein cascades? |
| Metabolomics | Profile of all small-molecule metabolites | How does the peptide disrupt the metabolic network of the target cell? Are specific energy or biosynthetic pathways inhibited? |
| Integrated Multi-Omics | A holistic view of molecular changes across DNA, RNA, protein, and metabolite levels | What is the complete systems-level mechanism of action of this compound, from membrane interaction to cellular collapse? nih.govbiorxiv.org |
Challenges and Opportunities in this compound Academic Research
The path forward for this compound research is filled with both significant challenges that must be overcome and unique opportunities that make it a compelling subject of academic inquiry.
Detailed Research Findings: The primary challenges in translating peptides like this compound from the lab to clinical applications are often related to their physicochemical properties and the economics of production. The synthesis of relatively large and complex peptides can be associated with high costs. imrpress.com A major biological hurdle is managing cytotoxicity; many potent antimicrobial peptides also exhibit some level of hemolytic activity (toxicity to red blood cells), making selectivity a critical challenge. researchgate.netmdpi.com While the exact intracellular mechanisms of action for many ranatuerins remain ambiguous, this knowledge gap also represents a rich area for fundamental research. imrpress.commdpi.com
Conversely, the opportunities are substantial. The broad-spectrum activity of the ranatuerin family against bacteria, including antibiotic-resistant strains like MRSA, and its emerging anti-cancer potential make it a highly valuable scaffold for developing novel therapeutics. nih.govmdpi.com The unique "Rana box" structure is a distinctive chemical feature that can be exploited for designing new peptide-based drugs with improved stability and activity. mdpi.com Furthermore, the discovery of immunomodulatory functions in related peptides suggests that this compound could be developed not only as a direct cytotoxic agent but also as a modulator of the host immune response to infection or cancer. nih.govresearchgate.net
Table 4: Challenges and Opportunities in this compound Research
| Challenges | Opportunities |
|---|---|
| High cost of large-scale peptide synthesis. imrpress.com | Broad-spectrum activity against pathogenic bacteria and fungi. researchgate.net |
| Potential for hemolytic activity and cytotoxicity to host cells. nih.govmdpi.com | Demonstrated anti-cancer activity against various tumor cell lines. nih.govnih.gov |
| In vivo stability and susceptibility to protease degradation. | Potential for development as an immunomodulatory or anti-inflammatory agent. nih.gov |
| Ambiguity in precise intracellular mechanisms of action. imrpress.commdpi.com | The unique "Rana box" serves as a novel scaffold for drug design and optimization. mdpi.com |
Q & A
Q. How should researchers address discrepancies between in silico predictions and empirical data for this compound’s mechanism of action?
- Methodological Answer : Reconcile computational predictions (e.g., molecular dynamics simulations) with empirical mutagenesis studies. For example, if simulations suggest binding to Protein X, validate by overexpressing/mutating Protein X and measuring functional readouts. Use orthogonal techniques like surface plasmon resonance (SPR) to quantify binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
